6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of triazolothiadiazoles. These compounds have garnered significant attention due to their diverse biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of the adamantyl group enhances the lipophilicity and biological availability of these molecules, making them promising candidates for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by reaction with hydrazine hydrate . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . The structure of the synthesized compounds is confirmed through spectral analyses such as NMR, IR, and X-ray crystallography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are possible, where the adamantyl or ethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the reverse transcriptase enzyme of HIV, preventing the replication of the virus . The adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . Molecular docking studies have shown that this compound binds favorably to the active sites of various enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 3-aryl-6-adamantylmethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- 6-adamantylmethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- 3,6-dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
Uniqueness
6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the adamantyl group, which significantly enhances its lipophilicity and biological availability . This makes it more effective in penetrating cell membranes and interacting with molecular targets compared to similar compounds without the adamantyl group .
Properties
Molecular Formula |
C15H20N4S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
6-(1-adamantyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H20N4S/c1-2-12-16-17-14-19(12)18-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3 |
InChI Key |
QTQQWBZAECYACE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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